Epilovastatin

描述

Statins are a class of drugs widely used to lower cholesterol levels in the blood, thereby reducing the risk of cardiovascular diseases. Lovastatin, a precursor to various statins, plays a pivotal role in this category. It is derived from dihydromonacolin L through a complex biosynthesis involving Lovastatin nonaketide synthase (LovB) and a trans-acting enoyl reductase (LovC) (Wang et al., 2021).

Synthesis Analysis

The synthesis of Lovastatin and its derivatives, such as Simvastatin, involves intricate biochemical processes. For instance, Lovastatin is synthesized from two-chain reactions using acetate and malonyl-CoA as substrates, facilitated by polyketide synthases (PKS) (Mulder et al., 2015). Simvastatin, closely related to Lovastatin, can be semi-synthesized through a series of reactions, including aminolysis, selective silylation, alkylation, and desilylation (Ren Su-mei, 2003).

Molecular Structure Analysis

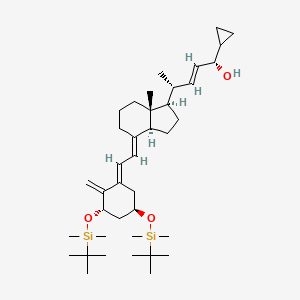

The molecular structures of statins are key to their function, involving complex rings and side chains. Lovastatin, for instance, is formed through iterative and permutative functions of the megasynthase LovB–LovC complex, which meticulously processes intermediates by individual catalytic domains (Wang et al., 2021).

Chemical Reactions and Properties

Statins typically function as competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This mechanism is crucial for their lipid-lowering effect. Lovastatin and Simvastatin share similar pathways, where they are metabolized in the liver with the involvement of cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5 (T. Prueksaritanont et al., 1997).

Physical Properties Analysis

The physical properties of statins, such as solubility and stability, are influenced by their molecular structure and are critical for their pharmacological efficacy. The synthesis processes, including the selection of reaction conditions and solvents, are optimized to enhance these properties (Yang et al., 1997).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological molecules, underpin the therapeutic effects of statins. For example, the re-engineering of the LovB–LovC megasynthase complex for lovastatin production offers insights into generating new statins with potentially improved or varied therapeutic profiles (Wang et al., 2021).

科学研究应用

增加循环内皮祖细胞: 阿托伐他汀等他汀类药物已被发现能增加稳定冠状动脉疾病(CAD)患者循环内皮祖细胞(EPCs)的数量,这可能有助于缺血损伤后的组织修复 (Vasa et al., 2001)。

加速内皮再生: 他汀类药物还能加速颈动脉球囊损伤后的内皮再生,表明它们在预防血管壁病理失调方面的作用 (Walter et al., 2002)。

改善游离组织移植的微循环: 辛伐他汀已被证明能通过增强抗炎、扩血管和抗凝活性,在实验大鼠模型中改善游离皮瓣的存活 (Abdelfattah et al., 2020)。

减少急性黏膜炎症: 洛伐他汀已被发现能减少急性黏膜炎症,表明其在黏膜表面具有保护作用 (Planagumà et al., 2010)。

影响运动训练适应性: 辛伐他汀已被观察到会影响心肺适应性和骨骼肌线粒体含量的运动训练适应性 (Mikus et al., 2013)。

减少内皮祖细胞的衰老: 阿托伐他汀等他汀类药物可以防止内皮祖细胞(EPCs)的衰老并增加其增殖,这可能对心肌缺血的临床细胞治疗有用 (Assmus et al., 2003)。

增强细胞对细菌孔形成毒素的抵抗力: 他汀类药物已被证明能显著提高细胞对肺炎链球菌的毒性素——孔形成毒素的耐受性,这是链球菌的主要毒力因子 (Statt et al., 2015)。

增加缺血性心脏病患者的内皮祖细胞计数: 阿托伐他汀治疗对缺血性心脏病患者导致内皮祖细胞计数显著增加 (Sergienko et al., 2015)。

对糖尿病皮肤的影响: 他汀类药物已被研究其对糖尿病模型皮肤组织病理学的影响,表明其在皮肤病学应用中的潜在作用 (Çakmak et al., 2008)。

动脉粥样硬化病变的退化: 辛伐他汀的降脂治疗已与人类已建立的动脉粥样硬化病变显著退化相关 (Corti et al., 2002)。

减少阿尔茨海默病β-淀粉样肽: 辛伐他汀已被证明能降低阿尔茨海默病β-淀粉样肽Aβ42和Aβ40的水平,这可能有助于了解其对痴呆的保护作用 (Fassbender et al., 2001)。

作用机制

Target of Action

Epilovastatin, also known as Epi Lovastatin, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the endogenous production of cholesterol in the liver .

Mode of Action

Epilovastatin acts by competitively inhibiting HMG-CoA Reductase . This inhibition prevents the conversion of HMG-CoA to mevalonic acid, a key step in the cholesterol biosynthesis pathway . As a result, the production of cholesterol is reduced, leading to a decrease in low-density lipoprotein (LDL) cholesterol levels .

Biochemical Pathways

The primary biochemical pathway affected by Epilovastatin is the mevalonate pathway . By inhibiting HMG-CoA Reductase, Epilovastatin disrupts this pathway, reducing the production of mevalonate and subsequently,

安全和危害

Statins, including Epilovastatin, are generally safe for most patients. The only serious adverse events that have been shown to be caused by long-term statin therapy are myopathy, new-onset diabetes mellitus, and, probably, haemorrhagic stroke . About 10% of patients stop taking a statin because of subjective complaints, most commonly muscle symptoms without raised creatine kinase .

属性

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZOHLXUXFIOCF-YPQFMRJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317715 | |

| Record name | Epilovastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79952-44-6 | |

| Record name | Epilovastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79952-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epilovastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079952446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epilovastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPILOVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9XFL13C1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is Epilovastatin and why is it relevant in the context of Simvastatin analysis?

A1: Epilovastatin is an impurity [] that can be present in Simvastatin drug formulations. The research paper focuses on developing a cost-effective and rapid method for detecting and quantifying both Simvastatin and its impurities, including Epilovastatin, in pharmaceutical tablets. This is crucial for quality control and ensuring the safety and efficacy of the medication.

Q2: How sensitive is the proposed analytical method in detecting Epilovastatin?

A2: The research highlights the high sensitivity of the developed method. It boasts a Limit of Detection (LOD) of 0.356 ppm for both Lovastatin and Epilovastatin when analyzing Simvastatin impurities []. This means the method can reliably detect Epilovastatin even at very low concentrations, contributing to a more accurate assessment of Simvastatin purity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141023.png)